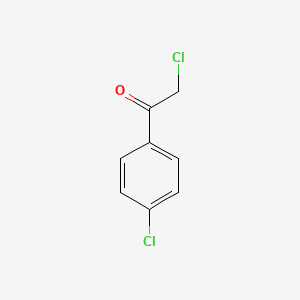

2,4'-Dichloroacetophenone

Description

Historical Context and Evolution of Research on Halogenated Acetophenones

The study of acetophenone (B1666503) and its derivatives is rooted in the foundational advancements of organic chemistry. Acetophenone, the simplest aromatic ketone, was first synthesized in 1857 by Charles Friedel. nih.gov Its industrial-scale synthesis, however, was not realized until 1925, utilizing the now-famous Friedel-Crafts reaction of benzene (B151609) and acetic anhydride (B1165640). nih.gov For many years, research focused on the basic reactivity of acetophenone as a precursor for resins, fragrances, and as a solvent. nih.gov

The 20th century witnessed a paradigm shift with the burgeoning fields of pharmaceutical and agricultural chemistry. Researchers discovered that the introduction of halogen atoms into organic molecules could dramatically alter their physical, chemical, and biological properties. rsc.org This led to a surge in the development of halogenated compounds, which now constitute approximately 20% of all active pharmaceutical ingredients and 30% of agrochemicals. rsc.org

This trend spurred extensive investigation into the halogenation of aromatic ketones. Early methods often involved hazardous reagents like elemental halogens, but research has since evolved to develop safer and more selective halogenating agents, such as N-halosuccinimides and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). rsc.orgresearchgate.netresearchgate.net The focus has been on achieving high regioselectivity, controlling the position of halogenation on either the aromatic ring or the α-carbon of the acetyl group. researchgate.netresearchgate.net This evolution in synthetic methodology allowed for the precise construction of molecules like 2,4'-Dichloroacetophenone, where the specific placement of chlorine atoms is crucial for its subsequent reactivity and the biological activity of its derivatives. nih.gov The study of halogenated acetophenones has thus moved from a niche academic interest to a cornerstone of modern synthetic chemistry, driven by the demand for complex and effective chemical products. rsc.org

Significance of this compound as a Chemical Entity in Advanced Synthetic Strategies

This compound (2,4'-DCA) has emerged as a critical building block in organic synthesis, valued for the specific reactivity imparted by its dichlorinated aromatic ring and ketone functional group. chemimpex.comresearchandmarkets.com Its primary significance lies in its role as a key intermediate for the production of a wide array of high-value commercial chemicals, particularly in the pharmaceutical and agrochemical sectors. researchandmarkets.comdataintelo.com

In pharmaceutical synthesis, 2,4'-DCA is an indispensable precursor for several broad-spectrum antifungal agents. researchandmarkets.com It is a starting material in the manufacturing pathways of widely used drugs such as ketoconazole, miconazole, econazole, and tioconazole, which are essential for treating fungal infections. researchandmarkets.comchemicalland21.com Furthermore, its utility extends to the synthesis of novel therapeutic candidates. Research has shown its use as a reagent in creating sydnone (B8496669) sulfonamide derivatives, which exhibit antibacterial, antifungal, and antiproliferative properties, and in the synthesis of pyrimidine (B1678525) thiazolidinone conjugates with potential anticancer activity. yongtongchem.com

In the agrochemical industry, 2,4'-DCA is fundamental to the production of various fungicides and herbicides. It is used to synthesize potent triazole fungicides, including propiconazole, penconazole, and etaconazole, which are vital for crop protection and ensuring global food security. researchandmarkets.com The compound is also a raw material for producing ω-bromo-2,4-dichloroacetophenone, another crucial intermediate for fungicides like imazalil. researchandmarkets.compatsnap.comlookchem.com

Beyond these major applications, 2,4'-DCA is employed in the synthesis of dyes and other fine chemicals. chemimpex.com Its stable, yet reactive, nature makes it an attractive component for creating specialty chemicals where a chlorinated ketone structure is required. chemimpex.comresearchandmarkets.com It also serves as a reference standard in analytical chemistry techniques such as gas chromatography (GC) and mass spectrometry (MS), aiding in quality control and accurate measurements. chemimpex.com

Interactive Table: Key Synthetic Applications of this compound

| Precursor Compound | Product Category | Specific Examples of Final Products or Derivatives |

| This compound | Pharmaceuticals (Antifungals) | Ketoconazole, Miconazole, Econazole, Tioconazole researchandmarkets.comchemicalland21.com |

| This compound | Pharmaceuticals (Experimental) | Sydnone sulfonamide derivatives, Pyrimidine thiazolidinone conjugates yongtongchem.com |

| This compound | Agrochemicals (Fungicides) | Propiconazole, Penconazole, Etaconazole, Imazalil researchandmarkets.compatsnap.com |

| This compound | Chemical Intermediates | ω-bromo-2,4-dichloroacetophenone researchandmarkets.comlookchem.com |

| This compound | Dyes & Fine Chemicals | Various specialty chemicals chemimpex.com |

Current Research Landscape and Emerging Trends in this compound Investigations

The investigation of this compound continues to evolve, with current research exploring novel applications and optimizing its use in established fields. A significant trend is the development of more efficient and sustainable synthetic methodologies. For instance, photocatalysis is being explored for the halogenation of acetophenone derivatives, offering a greener alternative to traditional methods. researchgate.net

In the realm of biotechnology, halogenated acetophenones are subjects in biocatalysis and directed evolution studies. Researchers are engineering enzymes, such as short-chain dehydrogenases/reductases (SDRs), to enhance their tolerance to and catalytic efficiency for substrates like 2,4'-DCA. mdpi.com These studies aim to develop biocatalysts that can produce valuable chiral alcohols from halogen-substituted acetophenones with high stereoselectivity, which are important precursors for pharmaceuticals. acs.org

Emerging applications for 2,4'-DCA are also being identified in material science and environmental chemistry. It is being investigated for its potential to create new polymers and materials with specific properties like enhanced thermal stability and chemical resistance. chemimpex.com Additionally, it has been studied as a chemical intermediate for reagents used in the treatment of wastewater. biosynth.com

The global market for 2,4'-DCA reflects its sustained importance, with projections indicating steady growth. This demand is largely driven by the expanding pharmaceutical and agrochemical industries, particularly in the Asia-Pacific region. researchandmarkets.com Future research is likely to focus on expanding its applications in specialty chemicals, refining biocatalytic synthesis routes, and incorporating it into the development of novel functional materials. researchandmarkets.com

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2234-16-4 chemimpex.comchemicalland21.combiosynth.comchemicalbook.comchemicalbook.com |

| Molecular Formula | C₈H₆Cl₂O chemimpex.comchemicalland21.combiosynth.comchemicalbook.com |

| Molecular Weight | 189.04 g/mol chemimpex.comchemicalland21.combiosynth.comchemicalbook.com |

| Appearance | Off-white to light yellow solid or colorless liquid chemimpex.comchemicalbook.comchemstock.aedarshanpharmachem.com |

| Melting Point | 32-34 °C chemimpex.comchemicalland21.comchemicalbook.com |

| Boiling Point | 245-247 °C chemicalland21.com; 140-150 °C at 15 mmHg chemicalbook.com |

| Solubility | Insoluble in water; Soluble in alcohol, chloroform, and methanol (B129727) chemicalland21.comchemicalbook.comchemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDFNLVLIXAOMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239540 | |

| Record name | 2,4'-Dichloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-20-2 | |

| Record name | 2,4′-Dichloroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dichloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4'-Dichloroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4'-Dichloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-dichloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4'-DICHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXE9VA3E38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4 Dichloroacetophenone and Its Derivatives

Classical Approaches to 2,4'-Dichloroacetophenone Synthesis

The primary classical route for synthesizing this compound involves the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. sigmaaldrich.commasterorganicchemistry.com This method facilitates the attachment of an acyl group to an aromatic ring, in this case, the acylation of m-dichlorobenzene. google.compatsnap.com

Friedel-Crafts Acylation with m-Dichlorobenzene and Acylating Agents

The Friedel-Crafts acylation of m-dichlorobenzene is the most common method for producing this compound. google.com The reaction involves treating the aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. lscollege.ac.innih.gov This process leads to the formation of an aromatic ketone. quora.com

A general and traditional method for the synthesis of this compound uses m-dichlorobenzene as the raw material and acetyl chloride as the acylating agent. google.comvedantu.com The reaction proceeds via a Friedel-Crafts acylation to yield the crude product, which is then purified. google.com The core of this reaction is the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of m-dichlorobenzene. masterorganicchemistry.comstudyraid.com

Acetic anhydride (B1165640) serves as an effective alternative to acetyl chloride for the acylation of m-dichlorobenzene. google.compatsnap.com This approach is often considered an optimization, as it has been reported to result in higher product yields compared to reactions using acetyl chloride. patsnap.com The reaction with acetic anhydride proceeds under similar conditions, requiring a Lewis acid catalyst to generate the reactive electrophile. patsnap.combeilstein-journals.org One patented method involves the acylation of m-dichlorobenzene with acetic anhydride in the presence of anhydrous aluminum trichloride (B1173362), followed by steps of hydrolysis, washing, distillation, and crystallization. google.com

Anhydrous aluminum trichloride (AlCl₃) is the quintessential Lewis acid catalyst employed in Friedel-Crafts acylation. quora.comknockhardy.org.uk Its primary function is to generate the highly reactive electrophile, the acylium ion, from the acylating agent. doubtnut.comvedantu.com In the case of acetyl chloride, the aluminum atom in AlCl₃, being electron-deficient, accepts a lone pair of electrons from the chlorine atom of the acetyl chloride. masterorganicchemistry.comknockhardy.org.uk This coordination polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃CO⁺) and the AlCl₄⁻ anion. sigmaaldrich.commasterorganicchemistry.com A similar activation occurs with acetic anhydride. youtube.com It is crucial that the aluminum trichloride is anhydrous, as the presence of moisture would cause it to react with water, deactivating it as a catalyst. quora.comquora.com A stoichiometric amount of the catalyst is generally required because both the acylating agent and the resulting ketone product can form complexes with the Lewis acid. lscollege.ac.inorganic-chemistry.org

Specific reaction conditions are critical for the successful synthesis of this compound. In a method utilizing acetic anhydride, the dropwise addition of the acylating agent to a mixture of m-dichlorobenzene and anhydrous aluminum trichloride is maintained at a temperature of 45°C to 55°C. google.com Following the addition, the reaction mixture is gradually heated to 90-95°C and held under reflux with stirring for approximately 3 hours to complete the reaction. google.com While the reaction can be performed without a solvent, inert diluents such as dichloroethane can also be used. google.com Post-reaction, the mixture is typically hydrolyzed, for instance, with 10% hydrochloric acid at 80°C, to decompose the catalyst-product complex. patsnap.com

| Parameter | Value/Range | Purpose |

| Acylating Agent Addition Temp. | 45°C - 55°C | To control the initial exothermic reaction. google.com |

| Reflux Temperature | 90°C - 95°C | To drive the reaction to completion. google.com |

| Reaction Time | ~3 hours | To ensure a high conversion rate. google.com |

| Catalyst | Anhydrous AlCl₃ | Generation of the electrophilic acylium ion. doubtnut.comvedantu.com |

| Solvent | (Optional) Dichloroethane | Inert medium for the reaction. google.com |

Comparative Analysis of Acylating Agents in Terms of Yield and Safety

The choice between acetyl chloride and acetic anhydride as the acylating agent involves a trade-off between reactivity, yield, and safety.

Yield: Methods employing acetic anhydride as the acylating agent for the synthesis of 2,4-dichloroacetophenone have been reported to achieve higher product yields than those using acetyl chloride. patsnap.com

Safety and Handling: Acetyl chloride presents more significant safety challenges. It is a highly reactive compound with a low boiling point (51-52°C) and is classified as an inflammable substance. google.compediaa.com Its vapor can form explosive mixtures with air, and it reacts violently with water, water vapor, or ethanol, potentially leading to an explosion. google.com Furthermore, its decomposition can release highly toxic phosgene (B1210022) and HCl gas. google.com Acetic anhydride, while also corrosive and reactive with water, is generally considered less volatile and less acutely hazardous than acetyl chloride. pediaa.comweebly.com It is often preferred for acylation reactions due to its comparative ease of handling and lower cost. doubtnut.com

| Feature | Acetyl Chloride | Acetic Anhydride |

| Reactivity | More reactive. pediaa.com | Less reactive than acetyl chloride. pediaa.com |

| Reported Yield | Lower for this compound synthesis. patsnap.com | Higher for this compound synthesis. patsnap.com |

| Boiling Point | 51-52°C. google.com | 139.5°C. pediaa.com |

| Safety Concerns | Flammable, explosive vapors, violent reaction with water, produces toxic gases upon decomposition. google.com | Corrosive, reacts with water, but generally safer to handle than acetyl chloride. weebly.comdoubtnut.com |

| Cost/Availability | Generally more expensive. doubtnut.com | Cheaper and more readily available. doubtnut.com |

Advanced and Green Synthetic Routes to this compound

Recent research has focused on developing environmentally friendly and economically viable methods for synthesizing this compound, emphasizing waste utilization, benign reaction conditions, and improved purification techniques.

A significant advancement in the sustainable production of this compound involves the use of m-dichlorobenzene sourced from industrial waste streams. patsnap.compatsnap.com Chlorinated aromatic waste, a common byproduct in petrochemical production, can be processed to reclaim m-dichlorobenzene, which then serves as the primary raw material for the synthesis. patsnap.compatsnap.com This approach not only provides a cost-effective starting material but also addresses the environmental challenge of waste disposal from benzene (B151609) chlorination processes. google.comgoogle.com

The synthesis is typically achieved through a Friedel-Crafts acylation reaction. In this process, the reclaimed m-dichlorobenzene reacts with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum trichloride (AlCl₃). patsnap.comgoogle.com The use of acetic anhydride is often favored over acetyl chloride as it is less volatile and avoids the formation of highly toxic phosgene as a byproduct. patsnap.com This method increases the reuse rate of chlorinated aromatics and offers substantial economic and environmental benefits. google.com

Table 1: Comparative Reaction Conditions for Synthesis from m-Dichlorobenzene

| Parameter | Method 1 | Method 2 | Source |

|---|---|---|---|

| Raw Material | m-Dichlorobenzene (from waste) | m-Dichlorobenzene (from waste) | patsnap.com, google.com |

| Acylating Agent | Acetic Anhydride | Acetyl Chloride | patsnap.com, google.com |

| Catalyst | Anhydrous Aluminum Trichloride (AlCl₃) | Anhydrous Aluminum Trichloride (AlCl₃) | patsnap.com, google.com |

| Reaction Temperature | 45-55°C (addition), then 90-95°C (reflux) | 50-60°C (addition), then 90-95°C (reflux) | patsnap.com, google.com |

| Reaction Time | ~3 hours | ~4 hours | patsnap.com, google.com |

Efforts to create greener synthetic routes have led to the adoption of process intensification techniques like reactive distillation. patsnap.comgoogle.com This method combines the chemical reaction and the separation of products into a single unit, which can lead to higher efficiency and lower energy consumption. patsnap.com In the context of this compound synthesis, the electrophilic substitution reaction between m-dichlorobenzene and acetic anhydride is carried out in a reaction rectification column. patsnap.com By adjusting the vacuum and temperature, the acetic acid byproduct can be continuously removed, driving the reaction towards completion and simplifying the subsequent purification steps. patsnap.com This approach reduces the consumption of the catalyst and acylating agent, streamlining the production process. google.com

Achieving high purity is critical for the use of this compound as a chemical intermediate. The crude product from the acylation reaction undergoes a multi-step purification process. patsnap.com Initially, the reaction mixture is quenched with hydrochloric acid to hydrolyze the catalyst complex. patsnap.com The organic layer is then separated and washed with water to remove residual acid and salts. patsnap.comgoogle.com

The primary purification technique is vacuum distillation. patsnap.comgoogle.com The washed organic layer is distilled under reduced pressure at temperatures between 120-140°C. patsnap.com The fraction collected before 135°C contains the desired product. patsnap.com For further purification, fractional crystallization is employed. patsnap.com The distilled product is cooled, which induces the crystallization of this compound, yielding a white crystalline solid with a purity exceeding 99%. patsnap.comgoogle.com

Synthesis of Key this compound Derivatives for Specific Research Applications

This compound serves as a versatile starting material for producing various derivatives used in the synthesis of fungicides, insecticides, and other specialized chemicals. patsnap.compatsnap.com

2-Bromo-2',4'-dichloroacetophenone is a crucial intermediate, particularly in the synthesis of several triazole fungicides. It is prepared by the α-bromination of this compound. Several methods exist for this transformation, employing different brominating agents and reaction conditions.

One common method involves the direct reaction of this compound with elemental bromine. The reaction is typically carried out in a solvent such as methanol (B129727) at a controlled temperature of 45-50°C. After the reaction is complete, the solvent is removed, and the crude product is worked up to yield the desired brominated ketone.

An alternative approach utilizes N-bromosuccinimide (NBS) as the brominating agent, which is often considered a milder and more selective reagent. chemicalbook.com This reaction is conducted in a solvent like acetonitrile (B52724), with p-toluenesulfonic acid added as a catalyst, and the mixture is heated to reflux for several hours. chemicalbook.com The product is then isolated through extraction and purified by column chromatography. chemicalbook.com

Table 2: Methods for the Bromination of this compound

| Parameter | Method 1 | Method 2 | Source |

|---|---|---|---|

| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) | , chemicalbook.com |

| Solvent | Methanol | Acetonitrile | , chemicalbook.com |

| Catalyst | None specified | p-Toluenesulfonic acid (p-TsOH) | , chemicalbook.com |

| Temperature | 45-50°C | Reflux | , chemicalbook.com |

| Purification | Distillation/Washing | Column Chromatography | , chemicalbook.com |

The carbonyl group of this compound can readily react with hydrazine (B178648) and its derivatives to form hydrazones. This reaction is a standard method for preparing hydrazone derivatives, which are valuable in various synthetic applications, including the synthesis of heterocyclic compounds. The general procedure involves reacting this compound with anhydrous hydrazine in a suitable solvent, such as absolute ethanol. orgsyn.org The reaction mixture is typically heated under reflux until completion, which can often be observed by a color change in the solution. orgsyn.org The resulting hydrazone can then be isolated by removing the solvent under reduced pressure. orgsyn.org This two-step process, sometimes proceeding through an N,N-dimethylhydrazone intermediate, is known to produce high yields of pure product without contamination from azine byproducts. orgsyn.org This transformation is also relevant in purification strategies where a ketone is temporarily converted to its hydrazone derivative for separation from impurities. google.com

Preparation of Other Halogenated Acetophenone (B1666503) Analogues (e.g., 2,2-Dichloroacetophenone)

The synthesis of halogenated acetophenone analogues involves various methodologies, including direct chlorination of the aromatic ring or halogenation of the acetyl group's α-carbon. These methods allow for the creation of a diverse range of compounds with different halogen substitution patterns.

One notable analogue is 2,2-dichloroacetophenone. A green chemistry approach for its synthesis involves the reaction of an alkyne in water using trichloroisocyanuric acid (TXCA) as the chlorine source and p-tolylthiourea (B1348918) as a catalyst. chemicalbook.com This reaction is conducted under ultrasonic conditions at room temperature and is typically complete within 20 minutes, yielding the product after purification by column chromatography. chemicalbook.com This method is highlighted for its chemoselectivity and environmentally friendly conditions. chemicalbook.com

Another common class of analogues is α-halogenated acetophenones. For instance, α-bromo-2′,4′-dichloroacetophenone can be prepared by the direct bromination of 2′,4′-dichloroacetophenone. The reaction involves adding bromine dropwise to a solution of the starting material in methanol at a controlled temperature of 45 to 50°C. Similarly, α-bromo(4-methylthio)acetophenone is synthesized by reacting 4-methylthioacetophenone with bromine in methanol at 20 to 30°C. google.com

Nuclear halogenation, where the halogen is substituted onto the aromatic ring, is another important synthetic route. The preparation of 3-bromoacetophenone is an example of this, achieved by reacting acetophenone with bromine in the presence of a full equivalent of aluminum chloride, which forms a complex with the acetophenone. orgsyn.org The reaction is typically performed by adding bromine to the molten acetophenone-aluminum chloride complex at 80–85°C. orgsyn.org A similar procedure can be adapted for the synthesis of 3-chloroacetophenones using chlorine gas. orgsyn.org

The synthesis of α-halogenated acetophenone ketals can also be achieved in a one-step process. This method involves the simultaneous α-halogenation and ketal-forming condensation of an acetophenone compound with an alcohol like methanol or ethylene (B1197577) glycol. google.compatsnap.com Dihalohydantoin can be used as the halogenating agent in this process. google.compatsnap.com

The following table summarizes various synthetic methods for preparing halogenated acetophenone analogues.

Table 1: Synthesis of Halogenated Acetophenone Analogues

| Product | Starting Material | Reagents & Catalysts | Solvent | Reaction Conditions | Yield |

| 2,2-Dichloroacetophenone | Alkyne | Trichloroisocyanuric acid (TXCA), p-tolylthiourea | Water | Sonication, 20°C, 20 min | 88% chemicalbook.com |

| α-Bromo(4-methylthio)acetophenone | 4-Methylthioacetophenone | Bromine | Methanol | 20 to 30°C, 1 hour | 98% google.com |

| 3-Bromoacetophenone | Acetophenone | Bromine, Aluminum chloride | None (molten complex) | 80–85°C, 1 hour | Not specified orgsyn.org |

| α-Chloroacetophenone glycol ketal | Acetophenone | Dichlorohydantoin | Ethylene glycol | 30°C, 6 hours | 95% patsnap.com |

Applications of 2,4 Dichloroacetophenone in Advanced Organic Synthesis

Role as a Versatile Building Block and Intermediate in Complex Molecule Construction

2,4'-Dichloroacetophenone is widely recognized as a versatile chemical intermediate, serving as a key starting material for a multitude of complex organic molecules. patsnap.combiosynth.com Its utility stems from the reactivity of the ketone functional group and the influence of the dichloro-substituted aromatic ring, which allows for a variety of chemical transformations. dovepress.com This compound is a fundamental building block in the synthesis of numerous pharmaceuticals and agrochemicals. patsnap.com The presence of the chlorinated structure is often crucial for enhancing the biological activity and efficacy of the final products, particularly in herbicides and insecticides. dovepress.com Researchers and chemical manufacturers utilize this compound for its stability and well-defined reactivity, which permits the creation of tailored compounds designed to meet specific industrial requirements. dovepress.com It is a primary raw material for producing derivatives such as ω-bromo-2,4-dichloroacetophenone or ω-2,4-trichloroacetophenone, which are themselves critical intermediates for various fungicides and herbicides.

Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The structural framework of this compound is integral to the synthesis of several classes of Active Pharmaceutical Ingredients (APIs). It serves as a crucial starting point for building the complex molecular architectures required for therapeutic efficacy.

This compound is a key precursor in the synthesis of several important imidazole (B134444) and triazole-based antifungal agents.

Fluconazole: While structurally related, the direct precursor for the widely used antifungal drug Fluconazole is typically 2,4-difluoro acetophenone (B1666503), not the dichloro- analog. The synthesis involves a Friedel-Crafts reaction of 1,3-difluorobenzene (B1663923) with chloroacetyl chloride to yield α-chloro-2,4-difluoroacetophenone. This intermediate is then reacted with 1,2,4-triazole (B32235), followed by a reaction with trimethylsulfoxonium (B8643921) iodide to form an epoxypropyl intermediate, which is finally treated again with 1,2,4-triazole to produce Fluconazole.

Ketoconazole: this compound is a primary starting material for the synthesis of Ketoconazole, a broad-spectrum oral antifungal drug. patsnap.comsemanticscholar.org The synthesis begins with the ketalization of this compound with glycerol. The resulting ketal is then brominated. Subsequent reaction steps, including coupling with imidazole and a piperazine (B1678402) side chain, ultimately yield the complex structure of Ketoconazole.

Imazalil and Etoconazole: This compound is an essential intermediate for the fungicides Imazalil and Etoconazole. It is used to prepare ω-bromo-2,4-dichloroacetophenone, which serves as a critical building block for these agrochemical fungicides. google.com

While the dichloroacetophenone structure is a feature in various pharmacologically active molecules, detailed research findings specifically outlining its role as a direct precursor in the synthesis of analgesic and anti-inflammatory compounds were not identified in the provided search results. Studies on compounds with similar names, such as 2,4-dichlorophenoxy acetic acid derivatives or 2,4-dihydroxyacetophenone derivatives, have shown anti-inflammatory activity, but these are distinct molecular scaffolds. nih.govnih.gov

Recent research has identified this compound as a core scaffold for the development of potent inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDHK1), a promising target for cancer therapy, particularly for non-small-cell lung cancer (NSCLC). dovepress.comnih.govnih.gov Structure-activity relationship (SAR) studies have led to the discovery of novel and potent hybrid scaffolds based on this molecule. nih.govresearchgate.net

By modifying the this compound structure, researchers have synthesized highly effective PDHK1 inhibitors. For instance, the development of dichloroacetophenone biphenylsulfone ether derivatives has yielded compounds with significant inhibitory activity. nih.govnih.gov

| Compound | Target | IC₅₀ Value | Significance |

|---|---|---|---|

| Dichloroacetophenone biphenylsulfone ether 31 | PDHK1 | 86 nM | Demonstrates potent inhibition of the PDHK1 enzyme. nih.govnih.gov |

| Dichloroacetophenone biphenylsulfone ether 32 | PDHK1 | 140 nM | Shows high selectivity and promising therapeutic efficacy in a lung cancer xenograft mouse model. nih.govnih.gov |

These findings underscore the importance of the dichloroacetophenone scaffold as a foundation for designing novel anticancer agents that target cancer cell metabolism. dovepress.comresearchgate.net

Intermediate in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in the production of agrochemicals, contributing to the development of crop protection agents. dovepress.com

This compound serves as an intermediate in the synthesis of certain herbicides. It is a precursor for the herbicide Difenzoquat, a compound used to control wild oats in agriculture. google.com The synthesis pathway leverages the reactive sites on the this compound molecule to build the final, more complex herbicidal structure.

Insecticides (e.g., Chlorpyrifos)

This compound serves as a recognized intermediate in the production of various agrochemicals. chemimpex.com It is cited as a raw material for producing ω-bromo-2,4-dichloroacetophenone, which is a precursor for several fungicides and the insecticide known as chlorpyramid. chemimpex.com While "chlorpyramid" is mentioned, the direct synthesis pathway to the widely-used insecticide Chlorpyrifos from this compound is not extensively detailed in primary manufacturing routes. Standard synthesis of Chlorpyrifos typically involves the reaction of 3,5,6-trichloro-2-pyridinol (B117793) (TCP) with O,O-diethylphosphorochloridothioate. The synthesis of the TCP precursor itself is where this compound might play a role in some patented, less common pathways, but it is not the primary starting material.

Additionally, the intermediates derived from this compound are also noted in the synthesis of the insecticide and herbicide known as Chlorfenvinphos (sometimes referred to by the trade name Zaprawa enolofos). darshanpharmachem.com

Fungicides (e.g., Imazalil, Propiconazole)

The role of this compound as a key building block is well-established in the synthesis of several important triazole fungicides, including Imazalil and Propiconazole.

Imazalil Synthesis The synthesis of Imazalil begins with the bromination of 2',4'-dichloroacetophenone (B156173) to form 2-bromo-2',4'-dichloroacetophenone. This intermediate then undergoes a reduction, typically with sodium borohydride, to create an epoxide. The subsequent step involves the opening of this epoxide ring with imidazole. The resulting alcohol is then etherified to yield the final Imazalil molecule. chemimpex.com

Propiconazole Synthesis For the production of Propiconazole, this compound is the starting material in a multi-step synthesis. The process involves a cyclization reaction between this compound and 1,2-pentanediol. The resulting dioxolane intermediate is then brominated. In the final key step, this brominated compound undergoes a condensation reaction with 1,2,4-triazole to form the crude Propiconazole product, which is then purified.

Table 1: Fungicide Synthesis Overview

| Fungicide | Starting Material | Key Intermediate(s) | Key Reactions |

| Imazalil | This compound | 2-Bromo-2',4'-dichloroacetophenone, Epoxide intermediate | Bromination, Reduction, Epoxide opening, Etherification |

| Propiconazole | This compound | 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | Cyclization, Bromination, Condensation |

Applications in Dye Synthesis and Other Fine Chemicals

This compound is a versatile intermediate in the manufacturing of various fine chemicals, including dyes and pigments. sigmaaldrich.com Its utility stems from the reactivity of its ketone group, which allows for the construction of more complex molecules. Two important classes of compounds synthesized from this compound are Schiff bases and chalcones.

Schiff Bases: 2′,4′-Dichloroacetophenone is used in the synthesis of Schiff base derivatives. darshanpharmachem.comsigmaaldrich.comalkalisci.comnih.gov These compounds, which contain a carbon-nitrogen double bond (imine), are formed by the condensation of this compound with primary amines. Schiff bases are valuable in their own right and are also used as intermediates in the synthesis of various organic compounds. sigmaaldrich.comalkalisci.com Some Schiff base complexes have applications as dyes and pigments. sigmaaldrich.com

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are another significant class of fine chemicals synthesized from this compound. nih.govbiosynth.com They are typically prepared through a base-catalyzed Claisen-Schmidt condensation reaction between this compound and a substituted or unsubstituted benzaldehyde. chemimpex.combiosynth.comsigmaaldrich.com Chalcones are notable for being precursors in the biosynthesis of flavonoids, many of which are plant pigments. This chemical relationship makes chalcones derived from this compound valuable starting points for developing novel colorants.

Exploration in Material Science for Novel Material Creation

The application of this compound extends into the field of material science, where it and its derivatives are explored for the creation of novel materials with specialized properties. chemimpex.com While direct polymerization of this compound is not common, its derivatives, particularly chalcones, are used to synthesize advanced polymers.

Research has demonstrated the synthesis of mesogenic main chain polymers containing chalcone (B49325) linkages. researchgate.net These polymers are created via the polycondensation of diacid chlorides with chalcone-containing monomers. researchgate.net Chalcones prepared from acetophenone derivatives can be functionalized to carry reactive groups (like hydroxyl or amino groups) at both ends, allowing them to be incorporated into a polymer backbone. researchgate.net These resulting main chain chalcone polymers have been shown to exhibit liquid crystalline properties, specifically forming nematic phases, which are crucial for applications in high-performance fibers and optical materials. researchgate.net The stability and reactivity profile of the this compound structure make it an attractive component in the design of monomers for specialty polymers where thermal stability and chemical resistance are desired. sigmaaldrich.com

Environmental Fate and Degradation of 2,4 Dichloroacetophenone

Microbial Biotransformation and Degradation Pathways

Microorganisms, particularly bacteria and fungi, play a crucial role in the breakdown of chlorinated organic compounds like 2,4'-dichloroacetophenone. These organisms have evolved diverse enzymatic systems to utilize such compounds as sources of carbon and energy, or to detoxify them through co-metabolism.

Bacterial Degradation Mechanisms of Chlorinated Acetophenones

While specific studies on this compound are limited, research on analogous chlorinated aromatic compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), provides significant insights into potential bacterial degradation pathways. The degradation of 2,4-D is well-documented and often proceeds through the formation of 2,4-dichlorophenol (B122985) (2,4-DCP), a likely intermediate in the breakdown of this compound as well. nih.gov

Key bacterial genera such as Cupriavidus, Pseudomonas, and Alcaligenes are known to degrade 2,4-D. nih.govresearchgate.net The typical degradation pathway involves several enzymatic steps:

Initial Transformation: The process often begins with the cleavage of a side chain. For 2,4-D, an α-ketoglutarate-dependent 2,4-D dioxygenase (encoded by the tfdA gene) removes the acetic acid side chain to form 2,4-DCP. nih.govnih.gov A similar initial enzymatic attack on the acetyl group of this compound is plausible.

Hydroxylation: The resulting 2,4-DCP is then hydroxylated by a 2,4-DCP hydroxylase (encoded by the tfdB gene) to form 3,5-dichlorocatechol (B76880). researchgate.net

Ring Cleavage: The aromatic ring of 3,5-dichlorocatechol is subsequently cleaved by chlorocatechol 1,2-dioxygenase (tfdC). This is a critical step that breaks open the stable benzene (B151609) ring. nih.gov

Further Metabolism: The resulting intermediates, such as 2,4-dichloro-cis,cis-muconate, are further processed through a series of enzymatic reactions catalyzed by products of the tfdD, tfdE, and tfdF genes, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle, which are central to cellular metabolism. nih.govresearchgate.net

This well-established pathway for 2,4-D suggests a probable route for the complete mineralization of this compound by soil and water bacteria.

Fungal Bioconversion and Detoxification Mechanisms

Fungi, including species from the genera Aspergillus, Penicillium, and various white-rot fungi like Phanerochaete chrysosporium, are also capable of degrading chlorinated aromatic compounds. researchgate.net Fungal degradation mechanisms can differ from bacterial pathways. A key step in fungal degradation is often the hydroxylation of the aromatic ring. researchgate.net

For instance, Aspergillus niger has been reported to degrade 2,4-D by first converting it to 2,4-DCP and subsequently to 3,5-dichlorocatechol. researchgate.net Fungi possess powerful extracellular enzymes, such as laccases and peroxidases, which are non-specific and can attack a wide range of persistent organic pollutants. These enzymes can initiate the degradation process, making the molecule more amenable to further breakdown by other microorganisms. While direct evidence for this compound is scarce, the known capabilities of fungi in degrading related chlorinated phenols suggest they are likely participants in its environmental biotransformation. researchgate.net

Identification of Metabolites and Degradation Products (e.g., Chlorophenols, Chlorophenyl Acetates)

Based on the degradation pathways of analogous compounds like 2,4-D, the following metabolites can be anticipated during the microbial breakdown of this compound nih.govresearchgate.netresearchgate.net:

| Potential Metabolite | Precursor/Formation Step | Significance |

| 2,4-Dichlorophenol (2,4-DCP) | Initial enzymatic attack on the acetyl group | A common and crucial intermediate in the degradation of many chlorinated aromatic compounds. |

| 3,5-Dichlorocatechol | Hydroxylation of 2,4-DCP | The substrate for aromatic ring cleavage. |

| 2,4-Dichloro-cis,cis-muconate | Ortho-cleavage of 3,5-dichlorocatechol | An early product of ring fission. |

| 2-Chlorodienelactone | Conversion of 2,4-dichloro-cis,cis-muconate | A further intermediate on the path to mineralization. |

| 2-Chloromaleylacetate | Conversion of 2-chlorodienelactone | An intermediate leading to the TCA cycle. |

The transient accumulation of these metabolites, particularly chlorophenols, is a concern as they can also be toxic. However, in efficient microbial consortia, these intermediates are typically consumed and further degraded. researchgate.net

Environmental Presence and Mobility (e.g., in Soil and Water)

The presence and movement of this compound in the environment are dictated by its physical and chemical properties, as well as environmental conditions. With a water solubility of 200 mg/L, it has a moderate potential for dissolution and transport in aqueous systems. hb-p.com

Studies on the closely related herbicide 2,4-D indicate a high mobility in soils, with a tendency to leach into groundwater, particularly in soils with low organic content. cdc.govnih.gov The soil adsorption coefficient (Koc) for 2,4-D is low, suggesting weak binding to soil particles. cdc.gov Given the structural similarities, this compound is also expected to be relatively mobile in soil and could potentially contaminate surface and groundwater through runoff and leaching. nih.gov The persistence of 2,4-D in aerobic aquatic environments is moderate, with a reported half-life of about 15 days, but it is significantly more persistent under anaerobic conditions. cdc.gov

Impact of Substituent Position and Halogen Type on Environmental Persistence

Sustainable Disposal and Remediation Strategies

The contamination of soil and water with this compound and its degradation products necessitates effective and sustainable remediation strategies. Several approaches, largely developed for chlorophenols and other chlorinated pesticides, are applicable.

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants. It is considered a cost-effective and environmentally friendly method. nih.gov Bioaugmentation (introducing specific degrading microbes) and biostimulation (enhancing the activity of indigenous microbes) are common bioremediation techniques. The use of haloalkaliphilic bacteria, which thrive in high-salt and high-pH environments, has shown promise for degrading 2,4-D in contaminated industrial sites. nih.gov

Enzymatic Treatment: The use of isolated enzymes, such as laccases from fungi, can be an effective treatment for chlorophenol-contaminated soil. nih.gov These enzymes can be applied in their free form or immobilized on a solid support to enhance their stability and activity. nih.gov

Physicochemical Methods:

Ozonation: This chemical oxidation process can effectively break down chlorophenols and can be used as a pretreatment to enhance subsequent biological degradation. researchgate.net

Adsorption: Materials like activated carbon or silica (B1680970) particles can be used to adsorb and remove these compounds from water. jwent.net

Incineration: For concentrated wastes, high-temperature incineration is an effective disposal method. cdc.gov

Biological Activity and Mechanistic Pharmacology of 2,4 Dichloroacetophenone and Its Analogues

Antimicrobial Activity

2,4'-Dichloroacetophenone and its derivatives have demonstrated notable activity against a range of microbial pathogens. The inclusion of chlorine atoms in the acetophenone (B1666503) structure is often associated with enhanced biological efficacy. chemimpex.com

Antibacterial Efficacy against Specific Strains (e.g., Staphylococcus aureus, Campylobacter fetus)

Derivatives of this compound have shown significant antibacterial properties. Specifically, hydrazone analogues incorporating the 2,4-dichloro moiety have been synthesized and evaluated for their antimicrobial activity. researchgate.net These compounds demonstrated considerable efficacy against bacterial strains that were resistant to standard antibiotics like ciprofloxacin. researchgate.net

One study highlighted that two synthesized hydrazones with the 2,4-dichloro fragment were active against Staphylococcus aureus and Campylobacter fetus. researchgate.net Notably, these compounds exhibited bactericidal and fungicidal activity at minimum inhibitory concentrations (MIC) ranging from 25 µg/ml to 100 µg/ml against all susceptible strains. researchgate.net The research indicated that a derivative with a para-nitro group on its aniline (B41778) fragment displayed a broader spectrum of activity. researchgate.net

| Bacterial Strain | Activity of 2,4-Dichloro Hydrazone Analogues | Key Findings |

|---|---|---|

| Staphylococcus aureus | Active | Compounds were effective against strains resistant to ciprofloxacin. researchgate.net |

| Campylobacter fetus | Active | Demonstrated significant bactericidal activity. researchgate.net |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Active | Showed activity with zones of inhibition between 25-31 mm. researchgate.net |

Antifungal Properties

This compound is a crucial chemical intermediate in the synthesis of several broad-spectrum antifungal agents. hb-p.comguidechem.com It serves as a foundational component for manufacturing widely used triazole fungicides and oral antifungal drugs. hb-p.comguidechem.com

Key antifungal agents synthesized from this compound include:

Propiconazole: A triazole fungicide used in agriculture. hb-p.com

Ketoconazole: An early, widely available oral azole antifungal drug effective against dermatophytes, yeasts, and other fungi. hb-p.comguidechem.com

Itraconazole: Another important triazole antifungal agent. hb-p.com

Fluconazole: A broad-spectrum antifungal medication. hb-p.com

The broad-spectrum activity of drugs like ketoconazole, derived from this compound, underscores the importance of the 2,4-dichloroacetophenone scaffold in the development of effective antifungal therapies. guidechem.com

Mechanisms of Action: Alkylating Agent Activity and Disruption of Cellular Functions

The biological activity of compounds like this compound is often linked to their function as alkylating agents. oncohemakey.comnih.gov Alkylating agents are reactive molecules that act by forming covalent bonds with electron-rich atoms in various cellular macromolecules, most notably DNA. oncohemakey.com

The general mechanism for alkylating agents involves several key steps that lead to cytotoxicity:

DNA Adduct Formation: They introduce alkyl groups into DNA, which can disrupt normal cellular processes. oncohemakey.com

DNA Cross-Linking: Bifunctional agents can form cross-bridges within a DNA strand or between the two strands (interstrand cross-linking). nih.govresearchgate.net This cross-linking is highly cytotoxic as it prevents DNA replication and transcription, ultimately inhibiting cell division. nih.govresearchgate.net

Abnormal Base Pairing: The alkylation of DNA bases, such as guanine, can lead to incorrect base pairing during replication, potentially causing permanent mutations. researchgate.net

DNA Strand Breaks: Attempts by the cell's DNA repair machinery to remove the alkylated bases can result in fragmentation of the DNA strand. researchgate.net

The presence of the chloroacetyl group in chloroacetophenone derivatives makes them effective alkylating agents, contributing to their antimicrobial and cytotoxic effects. uran.ua

Anticancer and Antioxidant Properties

Research into dichloroacetophenone analogues has identified promising potential for cancer therapy and antioxidant activity.

Novel dichloroacetophenone-based compounds have been investigated as potent inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDHK1), an enzyme that is abnormally expressed in cancer cells and is a target for cancer therapy, particularly for non-small-cell lung cancer (NSCLC). tandfonline.com Structure-activity relationship studies led to the discovery of a potent hybrid scaffold, dichloroacetophenone biphenylsulfone ether, which demonstrated significant inhibitory effects on PDHK1. tandfonline.com Dichloroacetamide derivatives have also been the subject of detailed research as effective cytotoxic agents against tumor cells. uran.ua

In terms of antioxidant properties, related chalcone (B49325) structures synthesized from substituted acetophenones have been evaluated for their ability to scavenge free radicals. sciensage.info Chalcones, which feature two aromatic rings linked by an α, β-unsaturated carbonyl system, have shown potential antioxidant activity, which is attributed to the reactive keto and vinylenic groups within their structure. sciensage.info

Enzyme Interactions and Catalytic Efficiency in Bioreduction Processes

The reduction of ketones is a fundamental reaction in organic synthesis. Biocatalysis using enzymes such as oxidoreductases offers a highly efficient and environmentally friendly alternative to traditional chemical methods. mdpi.comresearchgate.net The bioreduction of aryl alkyl ketones, the class to which this compound belongs, is of particular interest for producing optically active alcohols, which are valuable chiral building blocks. researchgate.net

Enzymes, particularly those from the Old Yellow Enzyme (OYE) superfamily, are known as ene-reductases and are highly efficient in the asymmetric reduction of carbon-carbon double bonds. nih.gov Alcohol dehydrogenases (ADHs) are also employed for the stereoselective reduction of ketones to their corresponding alcohols. mdpi.com

Influence of Stereoselectivity on Enzymatic Transformations

A key advantage of enzymatic reactions is their high degree of selectivity, including regioselectivity and stereoselectivity. mdpi.com Stereoselectivity refers to the preferential formation of one stereoisomer over another. mdpi.com In the context of the bioreduction of a ketone like this compound, this means the enzyme can produce a specific enantiomer of the resulting alcohol with very high purity. nih.gov

This high stereoselectivity is a result of the enzyme's three-dimensional active site, which orients the substrate molecule in a specific way, allowing the chemical transformation to occur on only one face of the molecule. nih.gov The ability to control the stereochemical outcome is crucial in the synthesis of pharmaceuticals and other fine chemicals, where often only one enantiomer possesses the desired biological activity. nih.gov Studies on the enzymatic reduction of similar 1,4-diaryl-1,4-diones have shown that alcohol dehydrogenases can produce the corresponding diols with excellent stereoselectivity (>99% enantiomeric excess and >99% diastereomeric excess). mdpi.com This highlights the potential for enzymes to transform this compound and its analogues into valuable, chirally pure compounds. mdpi.commdpi.com

Role as a Substrate in Specific Biotransformations (e.g., by Yarrowia lipolytica)

The yeast Yarrowia lipolytica has demonstrated the capability to perform biotransformations on a variety of acetophenone derivatives, including halogenated forms like this compound. embopress.orguniroma1.it This yeast possesses carbonyl reductase enzymes that facilitate the reduction of the ketone group in these substrates to the corresponding alcohol. nih.gov Studies involving sixteen different strains of Y. lipolytica have shown that the nature and position of halogen atoms on the acetophenone ring significantly influence the enantioselectivity of this reduction process. embopress.orguniroma1.it

In these biotransformations, this compound serves as a substrate for the yeast's enzymatic machinery, which stereoselectively reduces it to produce a chiral alcohol. While all tested strains of Yarrowia lipolytica were capable of reducing acetophenone to the (R)-alcohol with high enantiomeric excess, the specific conversion rates and enantioselectivity for halogenated derivatives vary depending on the specific compound and the yeast strain used. embopress.orguniroma1.it For instance, the biotransformation of 2,4'-dibromoacetophenone (B128361) by the ATCC 32-338A strain resulted in the formation of the corresponding (R)-alcohol with 100% substrate conversion and high enantiomeric purity. embopress.orguniroma1.it This highlights the potential of Y. lipolytica as a biocatalyst for the synthesis of optically active halo-substituted phenylethanols, which are valuable intermediates in the pharmaceutical industry.

**Table 1: Biotransformation of Acetophenone Derivatives by *Yarrowia lipolytica***

| Substrate | Product | Yeast Strain Example | Key Finding |

|---|---|---|---|

| Acetophenone | (R)-1-Phenylethanol | A-101, PMR-1, ATCC 32-338A | High enantiomeric excess (80-89%) of the (R)-alcohol. embopress.orguniroma1.it |

| Halogenated Acetophenones | Chiral Halogenated 1-Phenylethanols | Various Y. lipolytica strains | Nature and location of the halogen atom significantly influence enantioselectivity. embopress.orguniroma1.it |

| 2,4'-Dibromoacetophenone | (R)-1-(2,4-Dibromophenyl)ethanol | ATCC 32-338A | 100% substrate conversion to the enantiopure (R)-alcohol. embopress.orguniroma1.it |

Interaction with Molecular Targets and Signaling Pathways

Analogues of dichloroacetophenone have been identified as a promising class of inhibitors for Pyruvate Dehydrogenase Kinase 1 (PDHK1), a key enzyme in cellular metabolism that is often overexpressed in cancer cells. biosynth.com PDHK1 negatively regulates the pyruvate dehydrogenase complex (PDC), and its inhibition can shift cancer cell metabolism from glycolysis towards oxidative phosphorylation, a phenomenon that can be exploited for therapeutic benefit. biosynth.com

A new dichloroacetophenone (DAP) analogue, compound 9 , was identified as a hit that binds to an allosteric pocket of PDHK1. biosynth.com This discovery guided the design and synthesis of novel DAP analogues to explore the structure-activity relationship (SAR). The research focused on the importance of interactions with key amino acid residues such as Phe180 and Tyr411, as well as a hydrophobic core within the binding pocket. biosynth.com This SAR study led to the development of a potent hybrid scaffold, dichloroacetophenone biphenylsulfone ether. Notably, compounds 31 and 32 from this series demonstrated significant inhibition of PDHK1 with IC50 values of 86 nM and 140 nM, respectively. biosynth.com

The binding mode analysis revealed that these inhibitors interact with the allosteric site of PDHK1. For example, the sulfonyl group of one of the analogues was found to form two hydrogen bonds with Tyr411, while an isopropyl group occupied a hydrophobic region at the bottom of the pocket. biosynth.com These specific interactions are crucial for the potent inhibitory activity of this class of compounds against PDHK1.

Table 2: PDHK1 Inhibitory Activity of Dichloroacetophenone Analogues

| Compound | Modification | IC50 (nM) for PDHK1 | Key SAR Finding |

|---|---|---|---|

| 9 | Introduction of chlorine at the 4"-position on the phenyl ring | - | Significantly promoted inhibitory activity compared to unsubstituted analogues. biosynth.com |

| 31 | Dichloroacetophenone biphenylsulfone ether with an acetate (B1210297) ester moiety | 86 | The acetate moiety formed a hydrogen bond with Asn100. biosynth.com |

| 32 | Dichloroacetophenone biphenylsulfone ether with an amide moiety | 140 | Displayed better selectivity for PDHK1 compared to compound 31. biosynth.com |

This compound has been identified as an effective inhibitor of the enzyme carbonyl reductase. biosynth.com Carbonyl reductases are a family of enzymes that catalyze the reduction of a wide range of carbonyl compounds, including ketones and aldehydes. wikipedia.org The inhibition of this enzyme by this compound occurs through binding to the enzyme. biosynth.com

Computational Approaches in Drug Discovery and Mechanistic Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is widely used in drug discovery to understand the binding mechanism and affinity of a ligand (such as this compound) to a target protein.

The protein structure with the PDB ID 2QFA represents the crystal structure of the core of the human chromosomal passenger complex (CPC), which is composed of Survivin, Borealin, and the C-terminal part of INCENP. researchgate.net The CPC is a crucial regulator of mitosis, and its components, particularly Survivin, are significant targets in cancer therapy. embopress.orgnih.gov

A molecular docking simulation of this compound with the 2QFA protein would involve preparing the 3D structures of both the ligand and the protein. The protein structure would be obtained from the Protein Data Bank, and any water molecules or non-essential ions would typically be removed. The 3D structure of this compound would be generated and optimized. A defined binding site on the 2QFA complex, likely a pocket on the surface of Survivin, would be selected for the docking calculations. The docking algorithm would then explore various possible binding poses of the ligand within this site and score them based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces). nih.gov The results would provide insights into the potential binding affinity and the specific amino acid residues of the Survivin-Borealin-INCENP complex that interact with this compound, offering a hypothesis for its mechanism of action that could be tested experimentally. While a specific study of this compound docking with 2QFA was not found in the provided search results, this methodology represents a standard and powerful approach in modern drug discovery.

In silico tools play a crucial role in the early stages of drug discovery by predicting the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). pharmacologycanada.org Swiss-ADME is a free and widely used web-based tool that provides predictions for various physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of a small molecule based on its chemical structure. openalex.org

For a pharmacological investigation of this compound, its chemical structure, typically represented as a SMILES string (CC(=O)C1=C(C=C(C=C1)Cl)Cl), would be input into the Swiss-ADME server. embopress.org The tool would then calculate a range of parameters. These predictions help in assessing the compound's potential as a drug candidate. For example, Lipinski's rule of five is a key indicator of drug-likeness and predicts whether a compound has properties that would make it a likely orally active drug in humans. The BOILED-Egg model provides a graphical prediction of gastrointestinal absorption and blood-brain barrier penetration. openalex.org Furthermore, Swiss-ADME can predict if the compound is likely to be a substrate or inhibitor of important cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. openalex.org

Table 3: Predicted Physicochemical and Pharmacokinetic Properties of this compound (based on PubChem data and Swiss-ADME functionalities)

| Property | Predicted Value/Classification | Implication in Drug Discovery |

|---|---|---|

| Molecular Formula | C8H6Cl2O | Basic chemical information. embopress.org |

| Molecular Weight | 189.04 g/mol | Conforms to Lipinski's rule (<500), favorable for absorption. embopress.org |

| LogP (XLogP3) | 2.7 | Indicates good lipophilicity, which is important for membrane permeability. embopress.org |

| Hydrogen Bond Donors | 0 | Conforms to Lipinski's rule (<5), favorable for oral bioavailability. embopress.org |

| Hydrogen Bond Acceptors | 1 | Conforms to Lipinski's rule (<10), favorable for oral bioavailability. embopress.org |

| Molar Refractivity | 45.89 cm³ | Relates to molecular volume and polarizability. |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | Suggests good intestinal absorption and cell permeability (TPSA < 140 Ų). embopress.org |

| GI Absorption (Predicted by BOILED-Egg) | High | Likely to be well-absorbed from the gastrointestinal tract. openalex.org |

| BBB Permeant (Predicted by BOILED-Egg) | Yes | May cross the blood-brain barrier. openalex.org |

| CYP Inhibition (Prediction) | - | Would predict potential for drug-drug interactions. openalex.org |

| Lipinski's Rule of Five | No violations | Indicates good "drug-likeness" for oral administration. |

Analytical and Spectroscopic Characterization of 2,4 Dichloroacetophenone

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 2,4'-dichloroacetophenone from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound. Reversed-phase HPLC is a common approach, utilizing a nonpolar stationary phase and a polar mobile phase. sielc.compatsnap.com

A typical HPLC method employs a C18 column and a mobile phase consisting of a mixture of methanol (B129727) and water, or acetonitrile (B52724) and water. sielc.compatsnap.com The ratio of the organic solvent to water can be adjusted to achieve optimal separation. For instance, a mobile phase with a methanol to water volume ratio of 70:30 has been successfully used. patsnap.com The flow rate is generally maintained around 1.0 mL/min. patsnap.com Detection is commonly performed using a UV-Vis detector, with a wavelength set to 220nm, where the compound exhibits significant absorbance. patsnap.com The column temperature is often controlled, for example, at 25°C, to ensure reproducible results. patsnap.com For applications requiring mass spectrometry compatibility, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.com

Table 1: Example HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Kromasil C18 (4.6 x 250mm, 5µm) patsnap.com |

| Mobile Phase | Methanol:Water (70:30 v/v) patsnap.com |

| Flow Rate | 1.0 mL/min patsnap.com |

| Detection | UV at 220nm patsnap.com |

| Column Temperature | 25°C patsnap.com |

| Injection Volume | 20 µL patsnap.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and confirming its identity. In GC-MS, the compound is first vaporized and separated from other volatile components on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound shows characteristic fragmentation patterns that are used for its identification. nih.govnist.gov The Environmental Protection Agency (EPA) has developed analytical methods for related compounds, such as 2,4-dichloroanisole, using GC/MS with selected ion monitoring (SIM) to enhance sensitivity and specificity. epa.gov For this compound, the mass spectrum available in the NIST main library (NIST Number: 229661) can be used as a reference for identification. nih.gov The presence of impurities can be detected as additional peaks in the gas chromatogram, allowing for the assessment of the compound's purity.

Spectroscopic Methods for Structural Elucidation and Purity Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound and are crucial for its unambiguous identification and purity confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum typically shows signals corresponding to the aromatic protons and the methyl protons. The aromatic protons appear as a complex multiplet in the downfield region (around 7.3-7.6 ppm), while the methyl protons give a singlet in the upfield region (around 2.6 ppm). chemicalbook.com

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃ chemicalbook.com

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.53 | d | Aromatic H |

| 7.43 | d | Aromatic H |

| 7.32 | dd | Aromatic H |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is used to determine the molecular weight and deduce the structure of this compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nist.govchemicalbook.com Due to the presence of two chlorine atoms, the molecular ion peak appears as a characteristic isotopic pattern (M, M+2, M+4) reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Key fragments observed in the mass spectrum include those resulting from the loss of a methyl group and the chlorobenzoyl cation.

Table 3: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 188 | Moderate | [M]⁺ (Molecular ion with 2 ³⁵Cl) |

| 173 | High | [M-CH₃]⁺ |

| 175 | High | [M-CH₃]⁺ (with one ³⁷Cl) |

| 145 | Moderate | [ClC₆H₄CO]⁺ |

| 147 | Moderate | [ClC₆H₄CO]⁺ (with one ³⁷Cl) |

| 109 | Moderate | [C₆H₄Cl]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Data compiled from ChemicalBook and PubChem. nih.govchemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

A strong absorption band is typically observed in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. The spectrum also shows bands corresponding to the C-H stretching of the aromatic ring and the methyl group, as well as C=C stretching vibrations of the aromatic ring. The C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum. Techniques such as Attenuated Total Reflectance (ATR)-IR can be used to obtain the IR spectrum of the solid sample directly. nih.gov

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₃) |

| ~1690 | C=O stretch | Ketone |

| ~1600-1450 | C=C stretch | Aromatic Ring |

UV-Visible Spectroscopy for Electronic Absorption and Emission Analysis

UV-Visible spectroscopy is a pivotal technique for probing the electronic transitions within this compound. The absorption of ultraviolet or visible light by the molecule promotes electrons from a ground electronic state to a higher-energy excited state. The resulting spectrum provides valuable information about the molecule's conjugated systems and the energy of its electronic transitions.

| Solvent | λmax (nm) | Reference |

|---|---|---|

| DMSO | 335 | researchgate.net |

Computational Spectroscopic Analysis (e.g., TD-DFT for UV-Vis Spectra)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for complementing experimental spectroscopic data. mdpi.comrajpub.comrsc.org These calculations can predict electronic absorption spectra, helping to assign the specific electronic transitions responsible for the observed absorption bands.

For this compound, TD-DFT simulations have been employed to analyze its UV-Vis spectrum. Studies have shown a strong correlation between the theoretically calculated spectrum and the experimental data. For example, TD-DFT simulations using the CAM-B3LYP functional were found to be consistent with the experimentally observed peak at 335 nm in DMSO. researchgate.net Such computational analyses involve optimizing the molecule's ground-state geometry and then calculating the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities, respectively. rajpub.com

The analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key component of these computational studies. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability, and the nature of these orbitals helps to characterize the electronic transitions observed in the UV-Vis spectrum. researchgate.netdergipark.org.tr

| Method | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Experimental | DMSO | 335 | researchgate.net |

| TD-DFT (CAM-B3LYP) | DMSO | Consistent with Experimental | researchgate.net |

Quality Control and Purity Analysis in Research and Industrial Settings

Ensuring the purity and identity of this compound is critical in both research and industrial applications, where it serves as a key intermediate for pharmaceuticals and pesticides. hb-p.com A variety of analytical techniques are employed for quality control and to determine the assay of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantitative determination of this compound. patsnap.com A common approach involves using a C18 reversed-phase column with a mobile phase consisting of a methanol and water mixture. Detection is typically performed using a UV-Vis detector, often set at a wavelength of 220 nm, which allows for the sensitive detection and quantification of the compound. patsnap.com

Gas Chromatography (GC) is another essential technique for assessing the purity of this compound. tcichemicals.com It is particularly useful for identifying and quantifying volatile impurities and for separating isomers. patsnap.com Commercial grades of the compound often specify a purity level determined by GC, with values typically exceeding 96-98%. tcichemicals.comsigmaaldrich.com

In addition to chromatographic methods, spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are routinely used to confirm the chemical structure and identity of the compound as part of a comprehensive quality control protocol. nih.govspectrabase.comchemicalbook.com Manufacturing processes often include a final crystallization step to achieve high purity, with the final product's quality being confirmed by these analytical methods. patsnap.com

| Technique | Purpose | Typical Conditions/Notes | Reference |

|---|---|---|---|

| HPLC | Separation and Quantification | C18 column; Methanol/Water mobile phase; UV detection at 220 nm | patsnap.com |

| GC | Purity Assay, Isomer Separation | Used to confirm purity levels >98% | patsnap.comtcichemicals.com |

| Crystallization | Purification | Final step in synthesis to achieve >99% purity | patsnap.com |

| FTIR, NMR, MS | Structural Confirmation | Standard methods for identity verification | nih.govspectrabase.com |

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Green Synthesis Strategies for 2,4'-Dichloroacetophenone

The traditional synthesis of this compound often relies on the Friedel-Crafts acylation, a method that frequently employs stoichiometric amounts of Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃) and volatile organic solvents. While effective, these methods can generate significant chemical waste and pose environmental concerns. google.compatsnap.com Future research is increasingly focused on developing "greener" and more efficient synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.